molecular formula C7H4BrF4N B13465411 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B13465411
M. Wt: 258.01 g/mol
InChI Key: JRCIQPYQKFMIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is a halogenated pyridine derivative. It is characterized by the presence of a bromine atom at the second position and a 1,2,2,2-tetrafluoroethyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium or potassium salts of nucleophiles, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Cross-Coupling Reactions: Common reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate or cesium carbonate.

Major Products

Scientific Research Applications

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its participation in cross-coupling reactions. The presence of the 1,2,2,2-tetrafluoroethyl group influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the specific positioning of the bromine and tetrafluoroethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and the synthesis of specialized materials .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H

InChI Key

JRCIQPYQKFMIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.